13-Oxo-Cobicistat is a compound derived from cobicistat, which is known for its role as a pharmacokinetic enhancer in antiretroviral therapy for human immunodeficiency virus (HIV) treatment. Cobicistat itself is a potent inhibitor of cytochrome P450 3A, enhancing the efficacy of other antiretroviral agents by increasing their bioavailability and half-life. The molecular structure of 13-Oxo-Cobicistat incorporates modifications that may influence its pharmacological properties and metabolic pathways.
13-Oxo-Cobicistat is synthesized from cobicistat, which is included in combination therapies for HIV, such as Stribild and Genvoya. These formulations combine cobicistat with other antiretroviral agents like tenofovir disoproxil fumarate and emtricitabine to provide comprehensive treatment options.
13-Oxo-Cobicistat falls under the category of antiviral agents specifically used in the management of HIV. It is classified as a pharmacokinetic enhancer, similar to its parent compound, cobicistat.
The synthesis of 13-Oxo-Cobicistat can be achieved through various organic chemistry techniques, primarily involving modifications to the cobicistat molecule. The general approach includes:
The synthesis often employs methods like high-performance liquid chromatography (HPLC) for purification and characterization. Mass spectrometry may also be used to confirm the molecular weight and structure of the synthesized compound.
The molecular formula of 13-Oxo-Cobicistat is derived from that of cobicistat, with the addition of an oxygen atom in the form of a carbonyl group. The structural representation can be summarized as follows:
The structural formula indicates that 13-Oxo-Cobicistat retains the core features of cobicistat while introducing modifications that may alter its interaction with biological targets.
13-Oxo-Cobicistat may undergo several chemical reactions typical for carbonyl-containing compounds, including:
The stability and reactivity of 13-Oxo-Cobicistat can be analyzed using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into functional groups and molecular interactions.
As a derivative of cobicistat, 13-Oxo-Cobicistat likely functions by inhibiting cytochrome P450 enzymes, particularly CYP3A4. This inhibition leads to increased plasma concentrations of co-administered antiretroviral drugs, thereby enhancing their therapeutic effects.
Studies on similar compounds indicate that modifications at specific positions can influence binding affinity and selectivity towards enzyme targets, which would be crucial for optimizing therapeutic outcomes in HIV treatment regimens.
13-Oxo-Cobicistat is primarily studied for its potential applications in HIV therapy as part of combination treatments. Its role as a pharmacokinetic enhancer could lead to improved patient outcomes by allowing lower doses of other antiretroviral agents while maintaining efficacy. Ongoing research may also explore its use in formulations aimed at enhancing drug delivery systems or developing novel therapeutic strategies against resistant strains of HIV.
CAS No.: 32694-82-9
CAS No.: 25134-45-6
CAS No.:
CAS No.: 28345-81-5
CAS No.: 2375662-42-1
CAS No.: 610764-96-0